molecular formula C19H28N2O B5191127 4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5191127
M. Wt: 300.4 g/mol
InChI Key: SSZUZIXWMLXEHR-UHFFFAOYSA-N
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Description

4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H28N2O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.220163521 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole belongs to a class of compounds known as 3,5-diaryl-1H-pyrazoles, which have been extensively studied for their synthesis and structural characterization. For instance, the synthesis of new 3,5-diaryl-1H-pyrazoles through condensation of 1,3-diketones with hydrazine in ethanol has been explored, leading to the characterization of their crystal structures and intermolecular hydrogen bonding patterns (Wang, Zheng, & Fan, 2009). These structural analyses provide valuable insights into the molecular arrangement and potential applications of these compounds in various fields of chemistry and materials science.

Tautomerism and Crystallography

The study of tautomerism and crystal structures in NH-pyrazoles, a related group of compounds, reveals important aspects of molecular behavior. This includes the analysis of their structures in both the solution and solid states, assessed using techniques like X-ray crystallography and NMR spectroscopy (Cornago et al., 2009). Understanding these tautomeric shifts and structural dynamics is crucial for the design and application of these molecules in various scientificapplications, particularly in materials science and molecular engineering.

Properties

IUPAC Name

4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-16(15(2)21-20-14)10-8-9-13-22-18-12-7-6-11-17(18)19(3,4)5/h6-7,11-12H,8-10,13H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZUZIXWMLXEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.